4-benzoyl-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
4-benzoyl-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the formation of the oxadiazole ring followed by the introduction of the benzoyl and benzamide groups. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like sulfuric acid or phosphoric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis or the use of automated synthesizers. These methods can optimize reaction conditions, reduce waste, and improve yield.
Chemical Reactions Analysis
Types of Reactions
4-benzoyl-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
4-benzoyl-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic or optical properties.
Agrochemicals: It is explored for its potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of 4-benzoyl-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-benzoyl-N-[5-(2,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
- 4-benzoyl-N-[5-(2,4-dimethylphenyl)-1,3,4-triazol-2-yl]benzamide
Uniqueness
4-benzoyl-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is unique due to the presence of the oxadiazole ring, which imparts specific electronic and steric properties
Biological Activity
4-benzoyl-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H12N4O3
- Molecular Weight : 284.28 g/mol
This compound features a benzamide backbone with an oxadiazole ring that is substituted with a dimethylphenyl group, which is critical for its biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Case Study : A derivative of oxadiazole was tested against human cancer cell lines (e.g., A431 and Jurkat cells), demonstrating IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Several studies have demonstrated that oxadiazole derivatives possess antibacterial and antifungal activities.
Activity Type | Tested Microorganisms | Results |
---|---|---|
Antibacterial | Staphylococcus aureus | Moderate activity observed |
Antifungal | Candida albicans | Significant inhibition noted |
These results suggest that the compound may serve as a lead for developing new antimicrobial agents.
The mechanisms underlying the biological activity of this compound are multifaceted:
- Inhibition of Kinases : Some studies indicate that related compounds inhibit receptor tyrosine kinases involved in cancer progression .
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
- Antioxidant Properties : Certain derivatives demonstrate antioxidant activity, which may contribute to their protective effects against oxidative stress-related diseases .
Research Findings
A comprehensive review of the literature reveals several key findings regarding the biological activity of this compound:
- Cytotoxicity : In vitro studies report cytotoxic effects on various cancer cell lines with mechanisms involving cell cycle arrest and apoptosis.
- Selectivity : The compound exhibits selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index.
Properties
IUPAC Name |
4-benzoyl-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O3/c1-15-8-13-20(16(2)14-15)23-26-27-24(30-23)25-22(29)19-11-9-18(10-12-19)21(28)17-6-4-3-5-7-17/h3-14H,1-2H3,(H,25,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYXXZPUNZAUTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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